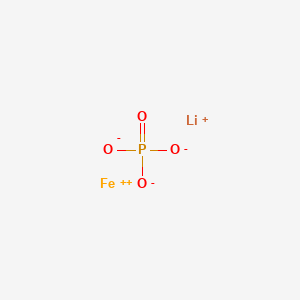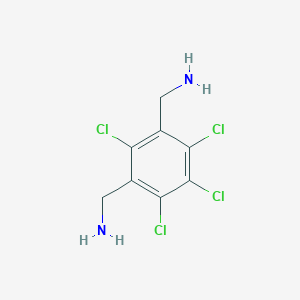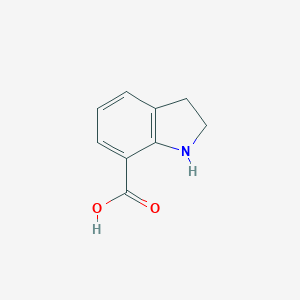![molecular formula C7H8N2O3 B103700 Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI) CAS No. 16364-60-6](/img/structure/B103700.png)
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In
Mécanisme D'action
The mechanism of action of Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) is not yet fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Effets Biochimiques Et Physiologiques
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) has been found to exhibit various biochemical and physiological effects. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and is readily available in the market. Moreover, it exhibits potent biological activity, making it an ideal compound for studying the mechanism of action and potential therapeutic applications. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI). One of the most significant areas of research is the development of new synthetic methods for the production of this compound. Moreover, future studies should focus on the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, the potential therapeutic applications of this compound should be explored further, particularly in the treatment of cancer, HIV, and Alzheimer's disease.
In conclusion, Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) is a heterocyclic compound that has significant potential in various scientific fields. Its unique chemical structure and potent biological activity make it an ideal compound for studying the mechanism of action and potential therapeutic applications. Further research is required to fully understand its mechanism of action and identify its molecular targets. However, the future of this compound looks promising, and it is likely to play a significant role in the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) can be synthesized using various methods. One of the most common methods involves the reaction of 2,3-dichloroquinoxaline with diethyl malonate in the presence of a base such as potassium carbonate. This reaction results in the formation of 2,3-dichloroquinoxaline-6-carboxylic acid ethyl ester, which is further reacted with hydrazine hydrate to produce Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI).
Applications De Recherche Scientifique
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory, antitumor, and antiviral activities. Moreover, it has been reported to be a potential therapeutic agent for the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
Propriétés
Numéro CAS |
16364-60-6 |
|---|---|
Nom du produit |
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI) |
Formule moléculaire |
C7H8N2O3 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
(8aS)-3,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4,6-trione |
InChI |
InChI=1S/C7H8N2O3/c10-5-2-1-4-7(12)8-3-6(11)9(4)5/h4H,1-3H2,(H,8,12)/t4-/m0/s1 |
Clé InChI |
OVOYQWYREBEBJI-BYPYZUCNSA-N |
SMILES isomérique |
C1CC(=O)N2[C@@H]1C(=O)NCC2=O |
SMILES |
C1CC(=O)N2C1C(=O)NCC2=O |
SMILES canonique |
C1CC(=O)N2C1C(=O)NCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



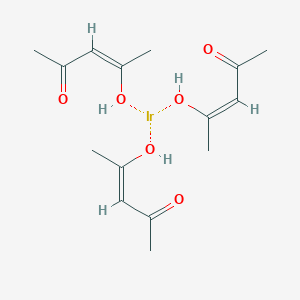
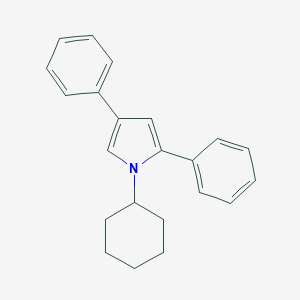
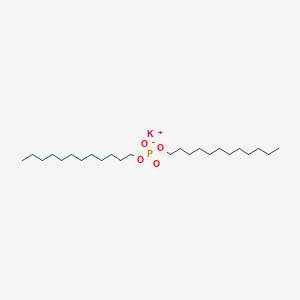
![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)
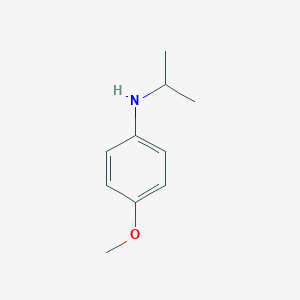

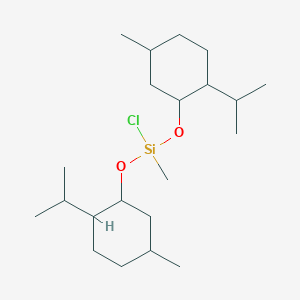
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
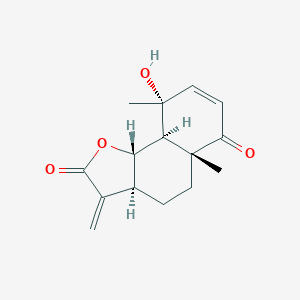
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)

